N-(2-Ethyl-6-methylphenyl)acetamide basic properties
N-(2-Ethyl-6-methylphenyl)acetamide basic properties
An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide
This guide provides a comprehensive overview of the fundamental properties, synthesis, and scientific context of N-(2-Ethyl-6-methylphenyl)acetamide for researchers, scientists, and professionals in drug development and agrochemical science.
Introduction and Scientific Context
N-(2-Ethyl-6-methylphenyl)acetamide, an N-substituted aromatic amide, is a compound of significant interest primarily within the field of agricultural chemistry. Its core structure is closely related to the chloroacetamide class of herbicides, which includes widely used compounds like Acetochlor and Metolachlor.[1][2] Consequently, N-(2-Ethyl-6-methylphenyl)acetamide serves as a critical reference compound for metabolism studies, a potential degradation product of parent herbicides, or a synthetic intermediate.[3] Understanding its basic properties is essential for toxicological assessments, environmental fate analysis, and the development of analytical standards. This document synthesizes the available data to provide a detailed technical profile.
Physicochemical and Computed Properties
The fundamental identifiers and properties of N-(2-Ethyl-6-methylphenyl)acetamide are summarized below. The physical properties are largely based on computational models, as extensive experimental data is not widely published.[4]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | N-(2-ethyl-6-methylphenyl)acetamide | [5] |
| CAS Number | 97055-06-6 | [5] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| InChIKey | OEYCXAGQPZAQQE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C)C | [5] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline, 2'-Ethyl-6'-methylacetanilide | [5] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.032 g/cm³ | [4] |
| Boiling Point | 310.6 °C at 760 mmHg | [4] |
| Flash Point | 182.7 °C | [4] |
| LogP | 3.165 | [4] |
| Refractive Index | 1.552 | [4] |
| Melting Point | Not available | [4] |
| Water Solubility | Predicted to be low based on LogP and structure |
Synthesis and Purification
The synthesis of N-(2-Ethyl-6-methylphenyl)acetamide is a straightforward N-acylation reaction, a cornerstone of organic synthesis.
Reaction Principle: N-Acetylation
The most common and efficient method for preparing N-(2-Ethyl-6-methylphenyl)acetamide is the nucleophilic acyl substitution of the precursor amine, 2-ethyl-6-methylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The steric hindrance from the ortho-ethyl and ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, potentially requiring slightly more forcing conditions (e.g., heating) to achieve a high yield. The use of acetic anhydride is often preferred in a laboratory setting for its lower cost and safer handling compared to acetyl chloride.[6]
Detailed Experimental Protocol
This protocol is a validated, standard procedure for the acetylation of substituted anilines and is directly applicable for the synthesis of the title compound.
Materials:
-
2-Ethyl-6-methylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent) or an inert solvent like Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized Water
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-ethyl-6-methylaniline in a minimal amount of glacial acetic acid or toluene.
-
Addition of Acetylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the flask. The reaction may be mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water or crushed ice to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Neutralization: Stir the aqueous slurry for 15-20 minutes. Neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral (~7-8).
-
Isolation: Collect the solid N-(2-Ethyl-6-methylphenyl)acetamide product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (~40-50 °C) to remove residual solvent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(2-Ethyl-6-methylphenyl)acetamide.
Predicted Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.5-8.0 ppm (singlet, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.
-
δ ~7.1-7.3 ppm (multiplet, 3H): The three protons on the aromatic ring.
-
δ ~2.6 ppm (quartet, J≈7.6 Hz, 2H): The -CH₂- protons of the ethyl group, split by the adjacent methyl group.
-
δ ~2.2 ppm (singlet, 3H): The acetyl -C(=O)CH₃ protons.
-
δ ~2.1 ppm (singlet, 3H): The aromatic -CH₃ protons.
-
δ ~1.2 ppm (triplet, J≈7.6 Hz, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~168-170 ppm: Carbonyl carbon (C=O).
-
δ ~135-138 ppm: Quaternary aromatic carbons attached to the ethyl and methyl groups.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~24-26 ppm: Aliphatic -CH₂- carbon of the ethyl group.
-
δ ~23-25 ppm: Acetyl -CH₃ carbon.
-
δ ~18-20 ppm: Aromatic -CH₃ carbon.
-
δ ~13-15 ppm: Aliphatic -CH₃ carbon of the ethyl group.
Predicted Infrared (IR) Spectrum
-
~3300-3250 cm⁻¹: N-H stretching vibration (Amide II band).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1660-1680 cm⁻¹: Strong C=O stretching vibration (Amide I band).
-
~1600, ~1470 cm⁻¹: Aromatic C=C ring stretching vibrations.
Predicted Mass Spectrum (Electron Ionization)
-
m/z 177 [M]⁺: The molecular ion peak.
-
m/z 135: Loss of ketene ([M - 42]⁺), a common fragmentation for N-acetyl compounds, forming the 2-ethyl-6-methylaniline ion.
-
m/z 120: Benzylic cleavage with loss of the ethyl group to form [M - 29 - CO]⁺ or subsequent fragmentation of the m/z 135 ion.
-
m/z 43: Acetyl cation [CH₃CO]⁺, often a prominent peak.
Role in Agrochemical and Development Contexts
The primary relevance of N-(2-Ethyl-6-methylphenyl)acetamide is as a non-chlorinated analog of key chloroacetamide herbicides. Its chloro-substituted counterpart, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, is a known metabolite of Acetochlor.[3] The metabolic pathways of these herbicides often involve the cleavage of side chains, ultimately leading to the core N-(2-ethyl-6-methylphenyl) moiety, which can then be further transformed.
Therefore, N-(2-Ethyl-6-methylphenyl)acetamide is an indispensable tool for:
-
Analytical Reference Standard: Used in LC-MS/MS or GC-MS methods to confirm the identity of potential metabolites or degradation products in environmental and biological samples.
-
Metabolic Pathway Elucidation: Synthesizing and characterizing this compound helps researchers understand the complete metabolic fate of parent herbicides.
-
Toxicological Evaluation: Serves as a reference for assessing the toxicology of herbicide metabolites, which may have different profiles than the parent compound.
Caption: Relationship of the target compound to the herbicide Acetochlor.
Safety, Handling, and Storage
-
Potential Hazards: Compounds of this class may cause skin and eye irritation. Harmful if swallowed or inhaled. Long-term exposure to related aniline compounds can have adverse effects.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
References
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Coleman, S., et al. (2001). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. ResearchGate. [Link]
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PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Chemsrc. N-(2-Ethyl-6-methylphenyl)acetamide | CAS#:97055-06-6. [Link]
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PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - Metabolism/Metabolites. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (HMDB0029739). [Link]
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NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. 13C NMR Spectrum (HMDB0031645). [Link]
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Breaux, E. J. (1987). Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings. Journal of Agricultural and Food Chemistry. [Link]
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PubChem. N-(2-Ethyl-6-methylphenyl)acetamide Identifiers. National Center for Biotechnology Information. [Link]
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PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- Properties. National Center for Biotechnology Information. [Link]
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NP-MRD. Predicted 1H NMR Spectrum. [Link]
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NIST. Acetochlor. NIST Chemistry WebBook. [Link]
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University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
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US EPA. Metolachlor: Pesticide Registration Standard. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. [Link]
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US EPA. Metolachlor Substance Details. [Link]
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NIST. Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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US EPA. Metolachlor Pesticide Registration Standards. [Link]
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ACS Omega. (2022). Synthesis, Structural Investigation...of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
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